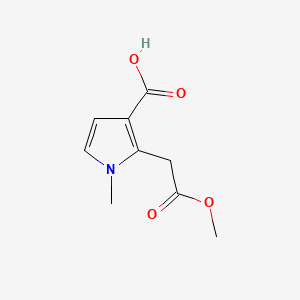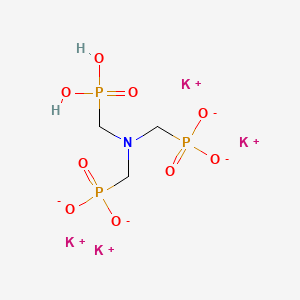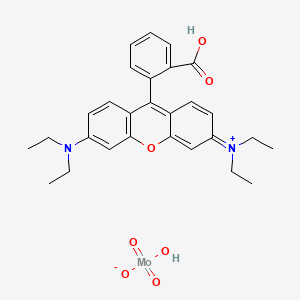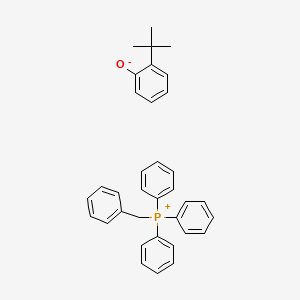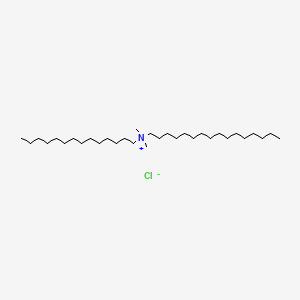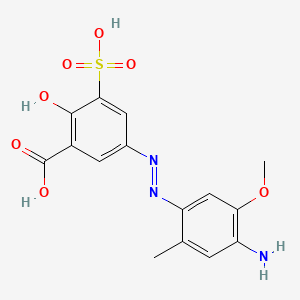
5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and a methoxy group, while the other contains a sulfosalicylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-sulfosalicylic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acidic medium.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various biochemical effects. The compound’s sulfosalicylic acid moiety can chelate metal ions, influencing enzymatic activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-Amino-2-tolyl)azo]-3-sulfosalicylic acid
- 5-[(4-Amino-5-methoxyphenyl)azo]-3-sulfosalicylic acid
- 5-[(4-Amino-5-methoxy-2-tolyl)azo]-salicylic acid
Uniqueness
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is unique due to the presence of both methoxy and sulfosalicylic acid groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
85720-90-7 |
|---|---|
Molekularformel |
C15H15N3O7S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxy-3-sulfobenzoic acid |
InChI |
InChI=1S/C15H15N3O7S/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24) |
InChI-Schlüssel |
ZDLFHKYUFGJLLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
